molecular formula C22H26N2 B11948364 2-(4-ethylphenyl)-N-(1-ethylpropyl)-4-quinolinamine CAS No. 853330-87-7

2-(4-ethylphenyl)-N-(1-ethylpropyl)-4-quinolinamine

Cat. No.: B11948364
CAS No.: 853330-87-7
M. Wt: 318.5 g/mol
InChI Key: GBBVCWYYZZOTTB-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-N-(1-ethylpropyl)-4-quinolinamine is an organic compound that belongs to the class of quinolinamines. This compound is characterized by the presence of a quinoline ring system substituted with an ethylphenyl group and an ethylpropylamine group. Quinolinamines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-N-(1-ethylpropyl)-4-quinolinamine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The ethylphenyl group can be introduced via Friedel-Crafts alkylation, where ethylbenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Amine Substitution: The final step involves the introduction of the ethylpropylamine group through nucleophilic substitution. This can be achieved by reacting the intermediate product with 1-ethylpropylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-N-(1-ethylpropyl)-4-quinolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids (aluminum chloride).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

2-(4-ethylphenyl)-N-(1-ethylpropyl)-4-quinolinamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-N-(1-ethylpropyl)-4-quinolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-N-(1-ethylpropyl)-4-quinolinamine
  • 2-(4-ethylphenyl)-N-(1-methylpropyl)-4-quinolinamine
  • 2-(4-ethylphenyl)-N-(1-ethylbutyl)-4-quinolinamine

Uniqueness

2-(4-ethylphenyl)-N-(1-ethylpropyl)-4-quinolinamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

CAS No.

853330-87-7

Molecular Formula

C22H26N2

Molecular Weight

318.5 g/mol

IUPAC Name

2-(4-ethylphenyl)-N-pentan-3-ylquinolin-4-amine

InChI

InChI=1S/C22H26N2/c1-4-16-11-13-17(14-12-16)21-15-22(23-18(5-2)6-3)19-9-7-8-10-20(19)24-21/h7-15,18H,4-6H2,1-3H3,(H,23,24)

InChI Key

GBBVCWYYZZOTTB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC(CC)CC

Origin of Product

United States

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